Chrysomycin B

Description

Historical Context and Initial Discovery of Chrysomycin B and Congeners

The story of this compound begins in 1955 with the isolation of a yellow, crystalline antibiotic substance named chrysomycin from the fermentation broth of Streptomyces A-419. nih.govscispace.comacs.org Initial studies revealed this substance to be a mixture of two closely related components: a major component, designated Chrysomycin A, and a minor one, this compound. nih.gov For many years, these were the only known members of this particular chemical family.

Decades later, the scope of the chrysomycin family expanded significantly. In 2013, Chrysomycin C was isolated from Streptomyces sporoverrucosus along with the known A and B variants. scispace.comrsc.org More recent bio-prospecting efforts from marine environments have yielded even more diversity. A 2024 study on a Streptomyces sp. strain (MS751), collected from a South China Sea sediment sample, led to the characterization of a new dimeric compound, Chrysomycin F, and four new monomeric congeners: Chrysomycins G, H, I, and J. researchgate.netnih.govnih.gov These discoveries have revitalized interest in this class of natural products, showcasing nature's ability to produce complex and varied chemical structures. researchgate.net

Chemical Classification within Benzonaphthopyrone and C-Glycoside Polyketide Families

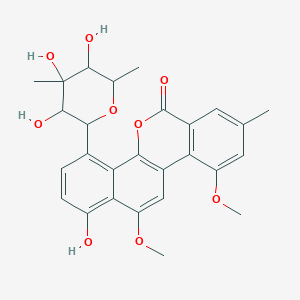

This compound is a naturally occurring antibiotic that belongs to several distinct chemical classes. evitachem.com Structurally, its core is a benzonaphthopyrone, specifically a benzo[d]naphtho[1,2-b]pyran-6-one system, which is a feature shared by the broader gilvocarcin family of anticancer agents. ontosight.ainih.gov

From a biosynthetic perspective, this compound is classified as a C-glycoside polyketide. researchgate.netevitachem.comscbt.com The complex aromatic core (the aglycone) is assembled via a type II polyketide synthase (PKS) pathway. researchgate.netnih.gov Feeding experiments with labeled precursors suggest the chromophore arises from the condensation and rearrangement of a decaketide intermediate. mdpi.com A key feature of its structure is the C-glycosidic bond, where a sugar moiety is attached directly to the aromatic core via a carbon-carbon bond, a distinct and relatively uncommon feature in natural products compared to the more typical O-glycosidic bonds. nih.gov This C-glycoside linkage is crucial for its biological activity. evitachem.com

Distinctions and Relationships with Related Chrysomycins (A, C, F) and Gilvocarcin Derivatives

The various chrysomycins and their gilvocarcin relatives are structural analogues, with subtle but significant differences that influence their biological profiles. The core distinctions lie in the substitution at the C-8 position of the benzonaphthopyrone chromophore and the nature of the attached C-glycosidic sugar.

Chrysomycin A and B : The most fundamental difference between the two original chrysomycins is the substituent at the C-8 position. Chrysomycin A possesses a vinyl group (-CH=CH₂), whereas this compound has a methyl group (-CH₃) at this position. nih.gov This seemingly minor change results in distinct spectroscopic properties and biological activities. nih.gov While both possess a complex sugar side chain, Chrysomycin A contains a specific 3,5-dimethylpentose known as virenose. nih.govresearchgate.net

Chrysomycin C : Isolated from Streptomyces sporoverrucosus, Chrysomycin C is a closely related analogue that shares the core naphthocoumarin structure. rsc.org It has been shown to possess potent anti-tuberculosis and cytotoxic activities, similar to its congeners. rsc.orgnih.govnih.gov

Chrysomycin F : This congener is structurally unique as it is a dimer of Chrysomycin A. researchgate.netnih.gov It consists of two Chrysomycin A monomers linked together via a cyclobutane (B1203170) ring. researchgate.netmdpi.com This structure is formed through a biomimetic [2 + 2] photodimerization reaction between the vinyl groups of two Chrysomycin A molecules. researchgate.netnih.govmdpi.com

Gilvocarcin Derivatives : The chrysomycins are structurally analogous to the gilvocarcin family of antibiotics. This compound and Gilvocarcin M share an identical chromophore, both featuring a methyl group at C-8. nih.govevitachem.com Similarly, Chrysomycin A and Gilvocarcin V (also known as toromycin) share an identical chromophore with a vinyl group at C-8. nih.gov The primary distinction between the chrysomycin and gilvocarcin families lies in their C-glycosidic side chains. nih.gov

| Compound | C-8 Substituent | Chromophore Relationship | Family |

|---|---|---|---|

| This compound | Methyl (-CH₃) | Identical to Gilvocarcin M | Chrysomycin |

| Chrysomycin A | Vinyl (-CH=CH₂) | Identical to Gilvocarcin V | Chrysomycin |

| Gilvocarcin M | Methyl (-CH₃) | Identical to this compound | Gilvocarcin |

| Gilvocarcin V (Toromycin) | Vinyl (-CH=CH₂) | Identical to Chrysomycin A | Gilvocarcin |

Significance in Current Research Landscape for Novel Therapeutic Agent Discovery

This compound and its analogues hold significant promise in the search for new therapeutic agents, primarily driven by their potent biological activities. evitachem.com A critical area of interest is their effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). researchgate.net Chrysomycins B and C have demonstrated potent activity against both wild-type and, crucially, multidrug-resistant (MDR) strains of M. tuberculosis. researchgate.netnih.govnih.gov Given that TB is a leading cause of death from infectious diseases globally and the rise of drug resistance is a major public health crisis, the discovery of novel anti-TB agents with unique scaffolds like the chrysomycins is of paramount importance. scispace.comresearchgate.net

Beyond their antibacterial properties, chrysomycins are also recognized for their antitumor activity. rsc.orgontosight.ai Research has shown that this compound functions as an inhibitor of human topoisomerase II, a critical enzyme involved in DNA replication and a validated target for cancer chemotherapy. scbt.comsigmaaldrich.com The unique C-glycoside structure and the potent biological activity of the chrysomycin family make them valuable lead compounds for medicinal chemistry. rsc.orgevitachem.com They serve as a platform for structure-activity relationship (SAR) studies, where researchers can synthesize new analogues to optimize potency and selectivity, potentially leading to the development of a novel class of anti-TB or anticancer drugs. nih.govscispace.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPYMDSMDBCKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918862 | |

| Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83852-56-6, 92934-54-8 | |

| Record name | Chrysomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albacarcin M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Natural Production of Chrysomycin B

Microbial Producers: Streptomyces Species Isolation and Characterization

The production of Chrysomycin B is attributed to various species of the genus Streptomyces, a group of bacteria renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.

Strain Identification and Phylogenetic Analysis

Several Streptomyces strains have been identified as producers of this compound. The initial discovery of Chrysomycin A and B was from Streptomyces A-419 in 1955. researchgate.netacs.orgnih.govnih.gov Subsequently, other strains have been isolated and characterized.

Streptomyces sporoverrucosus (MTCC11715), isolated from soil samples, has been identified as a producer of both Chrysomycin A and B. researchgate.netrsc.orgrsc.org Another significant producer is the marine-derived Streptomyces sp. 891, which has demonstrated the capacity for high-yield production of Chrysomycin A, and also produces this compound. researchgate.netmdpi.comresearchgate.net Phylogenetic analysis based on 16S rRNA gene sequencing and whole-genome sequencing has been crucial in classifying these producing strains and understanding their evolutionary relationships within the Streptomyces genus. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, analysis of the 16S rRNA gene sequence of Streptomyces sp. OA161, another chrysomycin producer, showed its similarity to Streptomyces smyrnaeus. rsc.org

| Producing Strain | Isolation Source | Key Findings |

| Streptomyces A-419 | Not specified | First identified producer of Chrysomycin A and B. researchgate.netacs.orgnih.govnih.gov |

| Streptomyces sporoverrucosus (MTCC11715) | Soil | Produces Chrysomycin A, B, and C. researchgate.netrsc.orgrsc.org |

| Streptomyces sp. 891 | Marine Sediment | High-yield producer of Chrysomycin A, also produces B. researchgate.netmdpi.comresearchgate.net |

| Streptomyces sp. MS751 | Marine Sediment (South China Sea) | Produces Chrysomycins A, B, C, and novel derivatives. nih.govmdpi.com |

| Streptomyces sp. OA161 | Coastal Area Soil | Producer of Chrysomycin A and B. rsc.orgbiorxiv.org |

| Streptomyces albaduncus | Not specified | Its biosynthetic gene cluster for chrysomycin has been studied. researchgate.netnih.gov |

Fermentation Optimization for Yield Enhancement

Maximizing the production of this compound and its analogs is a key objective for research and potential therapeutic applications. This is typically achieved by optimizing the fermentation conditions of the producing Streptomyces strains.

For Streptomyces sp. 891, a wild-type strain, optimization of fermentation parameters such as fermentation time, seed age, initial pH, inoculum amount, liquid loading, and shaking speed, along with the composition of the fermentation medium (carbon sources, nitrogen sources, and inorganic salts), led to a significant increase in Chrysomycin A yield, reaching up to 3648 ± 119 mg/L. tandfonline.com Further optimization studies on a mutant strain, Streptomyces sp. 891-B6, using a one-way experiment and response surface methodology, resulted in a maximum Chrysomycin A yield of 1601.9 ± 56.7 mg/L. researchgate.netnih.govresearchgate.net The optimized conditions for this mutant included a fermentation time of 12 days, a seed age of 5 days, and an initial pH of 6.5. researchgate.netnih.gov The optimal medium composition was determined to be glucose (39.283 g/L), corn starch (20.662 g/L), and soybean meal (15.480 g/L). researchgate.netnih.gov

A novel fermentation conditioning method using glass marbles has also been explored to enhance the production of secondary metabolites in Streptomyces. This method, which spatially separates aerial and submerged mycelia, combined with response surface methodology for media optimization, resulted in a 24-fold increase in the production of chrysomycins A and B by Streptomyces sp. OA161. biorxiv.org

Biosynthetic Pathways and Gene Clusters

The biosynthesis of this compound follows a complex pathway involving the assembly of a polyketide backbone and subsequent enzymatic modifications.

Elucidation of Biosynthetic Precursors

Feeding experiments using carbon-13 labeled precursors have been instrumental in deciphering the building blocks of the chrysomycin chromophore. nih.govjst.go.jp These studies have shown that the backbone of this compound is derived from the condensation of acetate (B1210297) units. nih.govjst.go.jp Specifically, acetate serves as the chain initiator for the polyketide chain of this compound. nih.gov This is in contrast to Chrysomycin A, which utilizes propionate (B1217596) as its starter unit. nih.govjst.go.jp The extender units for the growing polyketide chain are derived from malonyl-CoA. nih.govuea.ac.uk

Decaketide Intermediate Formation and Rearrangements

The biosynthesis of this compound proceeds through the formation of a decaketide intermediate, meaning it is assembled from ten two-carbon units (in this case, one acetate starter and nine malonyl-CoA extenders). nih.govjst.go.jp This linear polyketide chain then undergoes a series of cyclization and rearrangement reactions to form the characteristic naphthocoumarin core structure. nih.govjst.go.jp The proposed biosynthetic scheme involves the condensation and subsequent rearrangement of this decaketide intermediate. nih.govjst.go.jp

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for this compound biosynthesis is encoded within a biosynthetic gene cluster (BGC). These clusters contain all the necessary genes for producing the compound, including those for the polyketide synthase enzymes, tailoring enzymes, and regulatory proteins.

The BGC for chrysomycin has been identified and analyzed in several producing strains. In Streptomyces albaduncus, the cluster was found to contain a set of type II polyketide synthase (T2PKS) genes responsible for assembling the polyketide backbone. nih.govsecondarymetabolites.org T2PKS systems consist of a set of dissociated enzymes, including a ketosynthase (KSα), a chain length factor (CLF), and an acyl carrier protein (ACP), that work together iteratively. nih.govescholarship.org

Analysis of the marine strain Streptomyces sp. 891 also revealed a key T2PKS gene cluster responsible for chrysomycin biosynthesis. mdpi.comresearchgate.netnih.gov A comparative transcriptome analysis between the wild-type Streptomyces sp. 891 and a higher-yielding mutant strain, 891-B6, showed significant differences in the expression of genes within the chrysomycin BGC, providing insights into the regulatory mechanisms governing production. researchgate.net

The gene clusters for chrysomycin and the related compound ravidomycin (B1678828) have been cloned and sequenced, revealing tandem sets of T2PKS genes, genes for deoxysugar biosynthesis, post-PKS tailoring enzymes, and regulatory genes. nih.govresearchgate.net

Roles of Specific Enzymes (e.g., Glycosyltransferases)

The biosynthesis of this compound relies on a suite of specialized enzymes encoded within a dedicated biosynthetic gene cluster (BGC). The assembly of its core structure is managed by a type II polyketide synthase (PKS) system. Within the chrysomycin (CMV) gene cluster, the genes chryA, chryB, and chryC encode the essential components of this PKS: a ketoacyl synthase (KSα), a chain length determinant (CLF or KSβ), and an acyl carrier protein (ACP), respectively. nih.gov Following the creation of the polyketide backbone, a series of post-PKS tailoring enzymes modify the intermediate. These include crucial oxygenases, such as those encoded by chryOII, chryOIII, and chryOIV, which perform specific oxidative modifications essential for the final structure. nih.gov

A pivotal step in the biosynthesis is the attachment of a deoxysugar moiety, a process catalyzed by a glycosyltransferase. This C-glycosylation is critical for the bioactivity of the final compound. mdpi.com In the closely related gilvocarcin pathway, the glycosyltransferase GilGT is responsible for attaching the sugar to the aglycone. nih.govnih.gov The equivalent enzyme in the chrysomycin pathway, often referred to as ChryGT or RavGT in the analogous ravidomycin cluster, performs this function. nih.govresearchgate.net Studies on these enzymes reveal a degree of flexibility. For instance, the ravidomycin glycosyltransferase (RavGT) can transfer both amino sugars and neutral sugars. researchgate.net This flexibility is a key target for biosynthetic engineering efforts. The formation of the specific deoxysugar attached to this compound involves enzymes encoded by genes homologous to ravD and ravE (an NDP-glucose synthase and NDP-glucose-4,6-dehydratase, respectively) which initiate the process from glucose-1-phosphate. nih.gov

Comparative Biosynthesis with Gilvocarcin Analogs

This compound is a member of the gilvocarcin family of antibiotics, which all share a distinctive benzo[d]naphtho[1,2-b]pyran-6-one core structure. nih.govmdpi.com Consequently, their biosynthetic pathways are highly similar. mdpi.com The primary difference between the biosynthesis of various gilvocarcin-type compounds often lies in the starter unit used by the PKS and the specific nature of the attached sugar moiety.

Feeding experiments using labeled isotopes have shown that the biosynthesis of this compound's chromophore begins with an acetate unit as the chain initiator for the decaketide intermediate. jst.go.jpnih.gov This contrasts with Chrysomycin A and Gilvocarcin V, which both utilize a propionate starter unit. jst.go.jpnih.gov This distinction in the initial building block leads to the structural difference at the C-8 position of the aromatic core: a methyl group in this compound (derived from acetate) versus a vinyl group in Chrysomycin A and Gilvocarcin V (derived from propionate). evitachem.com

The genetic blueprints for chrysomycin and gilvocarcin biosynthesis reflect this similarity. The cloned gene clusters for chrysomycin and the related compound ravidomycin (a gilvocarcin analog) both contain tandem sets of type II PKS genes and homologous genes for post-PKS modifications and glycosylation. nih.gov While the core scaffold's synthesis is conserved, the genes responsible for the biosynthesis of the deoxysugar side chains differ, leading to the variety of sugar moieties observed across the gilvocarcin class. nih.gov For example, this compound features a methylpentose side chain, while Gilvocarcin M has a similar but distinct methylpentose, and Gilvocarcin V has a D-fucofuranose moiety. mdpi.comevitachem.com

Genetic Engineering and Combinatorial Biosynthesis for Analog Production

The inherent modularity of the chrysomycin and gilvocarcin biosynthetic pathways makes them prime candidates for genetic engineering and combinatorial biosynthesis. nih.gov The goal of these approaches is to generate novel analogs with potentially improved therapeutic properties by rationally modifying the biosynthetic machinery. asm.org

A primary strategy involves exploiting the substrate flexibility of the glycosyltransferase enzyme. nih.govnih.gov Researchers have successfully generated a library of gilvocarcin analogs by inactivating the gene responsible for the natural deoxysugar's synthesis in a producing strain and then complementing it with plasmids that produce different activated deoxysugars. nih.gov For example, a mutant Streptomyces lividans strain, unable to produce the natural sugar for gilvocarcin, was engineered to produce six new analogs by introducing genes from other deoxysugar biosynthetic pathways. nih.govnih.gov This resulted in the creation of compounds with novel D-olivosyl and L-rhamnosyl moieties attached to the gilvocarcin core. nih.gov

This "glycodiversification" approach is directly applicable to the this compound pathway. asm.org The identification and characterization of the chrysomycin BGC from various Streptomyces strains provide the necessary genetic tools. nih.govmdpi.com By swapping or modifying the genes for the PKS starter unit, tailoring enzymes, or, most commonly, the deoxysugar biosynthesis and transfer, it is possible to create a wide array of new chrysomycin-like molecules for pharmacological screening. mdpi.comuky.edu The successful cloning of the entire chrysomycin gene cluster significantly expands the genetic toolkit available for these combinatorial biosynthetic experiments. nih.gov

Biological Activities and Therapeutic Potential of Chrysomycin B

Antimicrobial Activities

Chrysomycin B, a C-glycoside polyketide originally isolated from Streptomyces, has been identified as a compound with notable antimicrobial properties. Research has focused on its efficacy against various bacterial pathogens, particularly Mycobacterium tuberculosis and other Gram-positive bacteria.

Recent studies have highlighted the potential of this compound as an anti-tuberculosis agent. The compound has demonstrated inhibitory effects against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

This compound has shown potent activity against the wild-type, drug-susceptible strain of Mycobacterium tuberculosis. In comparative studies, its efficacy was noted, although its level of inhibition was found to be less than that of its analogue, Chrysomycin A. mdpi.com Research indicates that the Minimum Inhibitory Concentrations (MICs) for this compound against M. tuberculosis indicators fall within the range of 1.56 to 6.25 µg/mL. mdpi.com

A significant finding in the evaluation of this compound is its potent activity against clinically isolated strains of multidrug-resistant Mycobacterium tuberculosis (MDR-TB). mdpi.com This suggests that this compound may operate via a mechanism that circumvents the resistance pathways that render first-line tuberculosis drugs ineffective.

While related compounds like Chrysomycin A have been investigated for activity against extensively drug-resistant tuberculosis (XDR-TB), specific data detailing the efficacy of this compound against XDR-TB strains is not extensively covered in current scientific literature.

Studies into the synergistic interactions of chrysomycins with established anti-tuberculosis drugs have primarily focused on Chrysomycin A. At present, scientific literature does not provide specific details on the synergistic effects of this compound when combined with drugs such as ethambutol, ciprofloxacin, or novobiocin.

Beyond its antimycobacterial properties, this compound has demonstrated a notable antibacterial effect against various Gram-positive pathogens. mdpi.com This activity contributes to its profile as a broad-spectrum antimicrobial agent. Research has confirmed its efficacy against clinically significant bacteria, including strains that have developed resistance to other antibiotics. mdpi.com

The inhibitory activity of this compound against selected Gram-positive bacteria is detailed in the table below.

| Bacterial Strain | Reported MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 6538) | 3.12 - 25 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.12 - 25 |

| Streptococcus pneumoniae (ATCC 49619) | 3.12 - 25 |

Antibacterial Activity against Gram-Positive Strains

Anticancer and Cytotoxic Activities

This compound has been identified as a compound with notable anti-neoplastic properties. hellobio.com Its cytotoxic effects are linked to its ability to interfere with fundamental cellular processes involved in cell division and survival.

Research findings indicate that this compound exerts a cytotoxic effect on the human lung adenocarcinoma cell line A549. glpbio.cncaymanchem.commedchemexpress.com Specifically, the compound has been shown to cause DNA damage within these cancer cells. medchemexpress.commedchemexpress.eu

The primary mechanism behind the anticancer activity of this compound is its function as an inhibitor of human topoisomerase II. caymanchem.comhellobio.commedchemexpress.comscbt.com Topoisomerase II is a critical enzyme that manages DNA tangles and supercoils during replication and transcription. By inhibiting this enzyme, this compound prevents the proper re-ligation of DNA strands, leading to the accumulation of double-strand breaks. caymanchem.commedchemexpress.com This substantial DNA damage triggers cellular surveillance mechanisms that, upon failure of repair, initiate apoptosis, or programmed cell death.

The anticancer potential of this compound has been demonstrated in vivo. Studies have shown that this compound suppresses the growth of transplantable tumors in murine models. glpbio.cncaymanchem.commedchemexpress.commedchemexpress.eu This effect is believed to be related to its fundamental ability to bind to and damage DNA, thereby inhibiting the proliferation of cancer cells. glpbio.cncaymanchem.com

Cytotoxicity against Doxorubicin-Sensitive and -Resistant Cancer Cell Lines

Specific research detailing the cytotoxic effects of this compound on doxorubicin-sensitive versus doxorubicin-resistant cancer cell lines is not extensively available in the current literature. However, comparative studies on its general growth-inhibiting activity against several cancer cell lines have been conducted.

In a study comparing its activity to Chrysomycin A, this compound demonstrated notable cytotoxicity against various human cancer cell lines. The data showed varying degrees of potency against leukemic and solid tumor cell lines. The table below presents the growth inhibitory concentration (IC50) values for this compound against these cell lines. google.com

| Cell Line | Cancer Type | IC50 (µg/mL) |

| CCRF-CEM | Leukemia | 1.76 |

| MOLT-4 | Leukemia | 2.63 |

| P388 | Leukemia | 2.58 |

| HCT-15 | Colon Cancer | 3.5 |

| A549 | Lung Cancer | 2.65 |

This table is based on data from a comparative study and does not specify the doxorubicin-resistance status of the cell lines. google.com

Anti-Glioblastoma Mechanisms

Detailed studies elucidating the specific molecular mechanisms of this compound in combating glioblastoma are not prominently featured in the available scientific literature. While the closely related compound, Chrysomycin A, has been investigated for its anti-glioblastoma activity, specifically its role in inhibiting proliferation, migration, and invasion of glioblastoma cells through pathways like the Akt/GSK-3β/β-catenin signaling pathway, equivalent mechanistic data for this compound has not been found. nih.govresearchgate.netresearchgate.net

Other Biological Activities

Anti-Bacteriophage Activity

The chrysomycin class of antibiotics was originally discovered during investigations into substances with anti-bacteriophage capabilities. google.com As a member of this class, this compound is recognized as possessing anti-bacteriophage activity. nih.govresearchgate.netresearchgate.net This indicates its potential to inhibit the replication and propagation of bacteriophages, which are viruses that infect and replicate within bacteria. However, specific studies detailing the extent and mechanism of this compound's anti-bacteriophage action are not available in the reviewed literature.

Anti-Neuroinflammatory Activities

The chrysomycin family of compounds has been reported to exhibit anti-neuroinflammatory activities. nih.govmdpi.comresearchgate.net This suggests a potential role in modulating inflammatory processes within the central nervous system. Despite this classification, specific research focused on the anti-neuroinflammatory effects and underlying mechanisms of this compound itself is not detailed in the available scientific reports. The primary focus of existing research on the anti-neuroinflammatory properties of this antibiotic family has been on Chrysomycin A. researchgate.net

Mechanisms of Action of Chrysomycin B

Molecular and Cellular Targets

The multifaceted activity of Chrysomycin B stems from its ability to engage with several key cellular components and pathways.

DNA Interaction and Damage

This compound has been shown to bind to DNA, an interaction that is considered a crucial aspect of its antitumor activity. caymanchem.com This binding can lead to significant DNA damage. caymanchem.commedchemexpress.com For instance, studies have demonstrated that this compound causes DNA damage in the human lung adenocarcinoma A549 cell line. caymanchem.commedchemexpress.com Mechanistic studies on the closely related Chrysomycin A indicate that this interaction is not random, but rather occurs at specific DNA sequences. researchgate.netresearchgate.netx-mol.net Furthermore, this compound is structurally similar to gilvocarcin V, a compound known to promote DNA cross-linking with histone H3 and GRP78 upon photoactivation. caymanchem.com This suggests a potential for this compound to mediate unique cross-linking reactions between DNA and proteins like histone H3. adipogen.comhellobio.comusbio.netfishersci.com At a concentration of 1 µM, this compound, along with its analog Chrysomycin A, has been observed to distort cellular and nuclear morphology, leading to significant DNA damage in HL-60 human leukemia cells. researchgate.net

Topoisomerase Inhibition

A key mechanism of action for this compound is the inhibition of topoisomerases, enzymes critical for managing the topological state of DNA during various cellular processes.

While direct studies on this compound's effect on Mycobacterium tuberculosis topoisomerase I are limited, extensive research on its close analog, Chrysomycin A, provides significant insights. Chrysomycin A is a potent inhibitor of topoisomerase I in M. tuberculosis. researchgate.netresearchgate.netnih.gov This inhibition is a key part of its bactericidal activity against the pathogen, including drug-resistant strains. researchgate.netresearchgate.netnih.gov Given the structural similarity, it is plausible that this compound shares this inhibitory activity. M. tuberculosis possesses topoisomerase I (TopA) as its only type I topoisomerase, making it a validated and essential target for anti-tuberculosis drug discovery. frontiersin.org

This compound is recognized as an inhibitor of human topoisomerase II. caymanchem.commedchemexpress.comadipogen.comhellobio.comscbt.com This inhibition is a primary strategy in cancer therapy, as topoisomerase II is deeply implicated in cell survival. nih.gov By inhibiting this enzyme, this compound can disrupt the process of DNA replication and repair in cancer cells, leading to cell death. acs.org The inhibitory action of this compound on topoisomerase II contributes to its anti-neoplastic properties against various human cell lines. adipogen.comhellobio.com

Interference with DNA Replication and Transcription

The binding of this compound to DNA and its inhibition of topoisomerases directly interfere with the fundamental processes of DNA replication and transcription. evitachem.com Such interference can stall the progression of replication forks and the movement of RNA polymerases along the DNA template, leading to the formation of DNA breaks and genomic instability. nih.govchemrxiv.org This disruption of essential DNA metabolic activities is a significant contributor to the cytotoxic effects of this compound against cancer cells and its inhibitory action against bacteria. evitachem.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

This compound is believed to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. evitachem.com This mechanism is shared with its analog, Chrysomycin A, which has been shown to stimulate the accumulation of ROS, thereby inducing DNA damage-mediated apoptosis in cancer cells. researchgate.netnih.govresearchgate.net The production of ROS can overwhelm the cell's antioxidant defenses, causing damage to vital cellular components such as lipids, proteins, and nucleic acids. mdpi.com This induction of oxidative stress is a key component of the compound's antimicrobial and antitumor activities. evitachem.comnih.gov For example, the accumulation of ROS has been linked to the killing of persister cells of Staphylococcus aureus by Chrysomycin A. semanticscholar.org Furthermore, Chrysomycin A has been shown to alter the levels of NADPH, a key molecule in maintaining redox homeostasis, leading to increased oxidative stress. frontiersin.org

Regulation of Metabolic Pathways

Emerging research indicates that chrysomycins can significantly influence cellular metabolism, a key factor in their biological impact.

Akt/GSK-3β Signaling: Studies on Chrysomycin A have shown its ability to modulate the Akt/GSK-3β signaling pathway. mdpi.comnih.gov This pathway is a critical regulator of numerous cellular processes. Chrysomycin A has been observed to downregulate the phosphorylation of both Akt and glycogen (B147801) synthase kinase 3β (GSK-3β), which can, in turn, affect downstream targets. nih.govlarvol.com This modulation of the Akt/GSK-3β pathway is a key aspect of its mechanism of action. mdpi.comnih.gov

Glutamate (B1630785) Metabolism: Chrysomycin A has been found to impact glutamate metabolism. nih.gov It can reduce the levels of glutamate in glioma cells. nih.gov This is achieved by downregulating the expression of key enzymes involved in glutamate metabolism, namely glutaminase (B10826351) (GLS) and glutamate dehydrogenase 1 (GDH1). nih.gov By altering the activity of these enzymes, Chrysomycin A can disrupt the normal metabolic flux of glutamate. nih.gov

NADPH Levels: The regulation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) levels is another significant aspect of the mechanism of action of chrysomycins. nih.gov Chrysomycin A has been shown to decrease the levels of NADPH in glioma cells. nih.govfrontiersin.orgnih.gov This reduction in NADPH, a crucial molecule for cellular antioxidant defense, can lead to increased oxidative stress within the cells. nih.govfrontiersin.org The thioredoxin system, which relies on NADPH, is essential for maintaining redox homeostasis, and its disruption can have significant consequences for cell survival. scienceopen.com

Inhibition of Peptidoglycan Precursor Biosynthesis

A critical mechanism of action, particularly in bacteria, involves the inhibition of enzymes essential for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.

Glucosamine-1-phosphate acetyltransferase (GlmU): Research on Chrysomycin A has identified Glucosamine-1-phosphate acetyltransferase (GlmU) as a direct target. nih.govresearchgate.netresearchgate.netresearchgate.net Chrysomycin A inhibits the acetyltransferase activity of GlmU, which is a crucial step in the biosynthesis of UDP-N-acetylglucosamine, a key precursor for peptidoglycan. nih.govsemanticscholar.org This inhibition occurs through competition with the substrate acetyl-CoA. nih.gov

Tetrahydrodipicolinate N-acetyltransferase (DapD): Similarly, Chrysomycin A has been shown to inhibit another essential enzyme, Tetrahydrodipicolinate N-acetyltransferase (DapD). nih.govresearchgate.netresearchgate.netsemanticscholar.org DapD is involved in the lysine (B10760008) biosynthetic pathway, which also contributes precursors for peptidoglycan synthesis. nih.gov The inhibition of DapD's acetyltransferase activity is also competitive with acetyl-CoA. nih.gov

| Enzyme | Function | Effect of Chrysomycin A | Reference |

|---|---|---|---|

| Glucosamine-1-phosphate acetyltransferase (GlmU) | Biosynthesis of peptidoglycan precursor UDP-N-acetylglucosamine | Inhibits acetyltransferase activity | nih.govresearchgate.net |

| Tetrahydrodipicolinate N-acetyltransferase (DapD) | Biosynthesis of lysine and peptidoglycan precursors | Inhibits acetyltransferase activity | nih.govresearchgate.net |

Impact on Cellular Processes

Growth Inhibition in Mycobacterial Cells

This compound has demonstrated the ability to inhibit the growth of mycobacterial cells. evitachem.com While much of the detailed research has been conducted on Chrysomycin A, the findings are considered relevant to this compound due to their structural similarity. Chrysomycin A exhibits potent anti-tuberculosis activity, including against multidrug-resistant strains of Mycobacterium tuberculosis. nih.govmdpi.comacs.org The minimum inhibitory concentrations (MICs) for this compound against several M. tuberculosis indicators were found to be in the range of 1.56 to 6.25 µg/mL. nih.gov

Distortion of Cellular and Nuclear Morphology

Studies have shown that both Chrysomycin A and B can cause significant distortions in the morphology of both the cell and the nucleus. researchgate.netrsc.orgwits.ac.za At a concentration of 1 μM, these compounds have been observed to induce these morphological changes in human leukemia HL-60 cells. researchgate.netrsc.org This effect is often accompanied by DNA damage and apoptosis. researchgate.net

Bactericidal Activity on Planktonic and Phagocytosed Bacteria

Chrysomycin A has been shown to possess bactericidal activity against both free-living (planktonic) and bacteria that have been engulfed by immune cells (phagocytosed). biorxiv.orgbiorxiv.orgrsc.orgrsc.org This activity has been demonstrated against Mycobacterium tuberculosis. rsc.orgrsc.orgresearchgate.netrsc.org The compound is effective at reducing the number of viable bacteria in both states, indicating its potential to combat infections that persist within host cells. rsc.orgrsc.org

| Cellular Process | Observed Effect of this compound/A | Affected Organism/Cell Type | Reference |

|---|---|---|---|

| Growth | Inhibition | Mycobacterial cells | evitachem.comnih.gov |

| Cellular & Nuclear Morphology | Distortion, DNA damage, apoptosis | Human leukemia HL-60 cells | researchgate.netrsc.org |

| Bacterial Viability | Bactericidal against planktonic and phagocytosed forms | Mycobacterium tuberculosis | biorxiv.orgrsc.orgrsc.org |

Synthetic Strategies and Structure Activity Relationship Sar Studies

Total Synthesis Methodologies

The total synthesis of chrysomycins, C-aryl glycoside natural products, has been a significant challenge, with no successful total synthesis reported for decades after their discovery. nih.govacs.org Modern synthetic strategies have focused on convergent and scalable routes, often leveraging late-stage diversification to build a library of related compounds. nih.govacs.orgresearchgate.net

The synthesis of Chrysomycin B and its congeners is fraught with challenges, primarily stemming from the construction of the polycyclic aglycon and the stereoselective installation of the carbohydrate moiety.

Lactone Formation: A notable challenge is the formation of the lactone ring in the presence of the C4-linked carbohydrate. An early attempt by the Hart group to synthesize this compound using a strategy that involved forming the lactone with the sugar moiety already in place was unsuccessful. nih.govacs.orgresearchgate.net This highlights the steric or electronic hurdles imposed by the bulky glycosyl group on this critical ring-closing reaction.

C-Glycosylation: The late-stage C-glycosylation step presents significant difficulties. acs.org Key challenges include:

Regioselectivity: The fully elaborated chromophore has multiple potential sites for glycosylation (e.g., C2 and C4). acs.org For instance, the premature removal of an O-isopropyl protecting group was found to lead exclusively to glycosylation at the C2 position instead of the desired C4. acs.org

Stereoselectivity: Achieving the correct stereochemistry at the anomeric center is complicated by the complex stereoelectronic environment of the aglycon. acs.org Early model studies for the related gilvocarcin family resulted in a 1:1 mixture of α- and β-anomers, underscoring the difficulty in controlling this transformation. acs.org

Successful synthetic routes have relied on the strategic implementation of modern synthetic methods, particularly C-H functionalization and C-glycosylation reactions. nih.govresearchgate.netevitachem.com

C-H Functionalization: Sequential, regioselective C-H functionalization has been pivotal in constructing the complex chromophore core efficiently. nih.govacs.org This approach avoids lengthy linear sequences that rely on pre-functionalized starting materials. Key C-H functionalization reactions employed include:

Iridium-catalyzed C-H Borylation: This sterically controlled reaction is used to install a boron group on the naphthalene (B1677914) ring system, which can then be further manipulated. nih.govsnnu.edu.cn This step was crucial for the gram-scale synthesis of a key aglycon intermediate. snnu.edu.cn

Silver-catalyzed C-H Oxidation: This method was used to directly form the lactone from a carboxylic acid precursor in high yield on a multigram scale. acs.org

Palladium-catalyzed Suzuki–Miyaura Coupling: This reaction is used to install the vinyl group at the C8 position after the core aglycon has been assembled. nih.gov

C-Glycosylation Reactions: Late-stage C-glycosylation is a cornerstone of the convergent strategy, allowing the sugar and aglycon portions to be synthesized separately and coupled near the end of the synthesis. nih.govresearchgate.net Tin tetrachloride (SnCl₄) in the presence of molecular sieves has been identified as an effective promoter for this key transformation, achieving complete site- and stereoselectivity for the desired C4 glycosylated product under optimized conditions. acs.orgthieme-connect.com

A major goal in the synthesis of chrysomycins has been the development of a scalable route to produce sufficient quantities for biological studies and analog synthesis. nih.govacs.org A highly efficient, 10-step total synthesis of Chrysomycin A and its congeners, Polycarcin V and Gilvocarcin V, has been developed. nih.govacs.orgresearchgate.net This route is distinguished by:

Convergent Design: The strategy involves the late-stage coupling of the aglycon and glycosyl donor. acs.org

Efficient Core Construction: Two sequential C-H functionalization steps enable the rapid assembly of the chromophore backbone. nih.govresearchgate.net

Analog Preparation and Diversification

The development of a scalable synthetic route has facilitated the late-stage diversification of the chrysomycin scaffold, allowing for the preparation of a wide range of analogs to probe the structure-activity relationship. nih.govacs.org Modifications have been targeted at various positions, including the carbohydrate residue and the aglycon. acs.org

Acetylated derivatives of chrysomycins have been discovered as natural products and synthesized for biological evaluation. nih.gov

Discovery and Synthesis: Two new 4'-acetylated analogs, including 4'-Acetylthis compound, were discovered by screening the metabolites of actinomycetes. nih.gov Their structures were confirmed using standard spectrometric analysis. nih.gov 4'-Acetylthis compound is a bacterial metabolite that has been isolated from Streptomyces species. glpbio.com

Structure-Activity Insights: The acetylation of the carbohydrate moiety has a variable effect on biological activity. While acetylation weakened the cytotoxic activity of Chrysomycin A, it notably reinforced the cytotoxicity of this compound. nih.govresearchgate.net 4'-Acetylthis compound is cytotoxic against various human cancer cell lines, including those resistant to doxorubicin. glpbio.com

Table 1: Key Synthetic Analogs of this compound

| Compound Name | Modification | Key Finding | Reference(s) |

| 4'-Acetyl this compound | Acetylation at the 4'-position of the sugar moiety. | Reinforced cytotoxic activity compared to this compound. | researchgate.net, nih.gov |

| C2-Glycosylated Analogs | Installation of different sugar units at the C2 position. | Demonstrates the feasibility of modifying the glycosylation pattern. | acs.org |

This table is interactive and can be sorted by column.

The carbohydrate portion of the molecule has been identified as a key site for modification to improve biological activity. nih.govresearchgate.net The scalable synthesis allows for the preparation of various glycosyl donors, which can then be coupled to the aglycon. acs.org

Synthesis of Glycosyl Donors: The synthesis of the rare branched-chain sugar virenose has been improved to efficiently generate derivatives like tetraacetate, trichloroacetimidate, and N-phenyltrifluoroacetimidate glycosyl donors. nih.govacs.org

Late-Stage Diversification: A series of analogs have been prepared through late-stage functionalizations. acs.org An O- to C-glycoside rearrangement strategy has been successfully applied to install different sugar units at the C2 position of the aglycon, creating a new set of analogs. acs.org

SAR Findings: The synthesis and evaluation of 33 new analogues revealed that the most potent derivatives against multi-drug-resistant tuberculosis (MDR-TB) contained a modified carbohydrate residue. nih.govresearchgate.net This suggests that the sugar moiety is a critical determinant of potency and that further optimization at this site is possible. nih.govacs.orgresearchgate.net

Structure-Activity Relationship (SAR) Delineation

Structure-activity relationship (SAR) studies have been crucial in understanding the chemical features of the chrysomycin family that are essential for their biological activity, particularly against Mycobacterium tuberculosis. evitachem.comresearchgate.net By synthesizing and evaluating a range of analogues, researchers have been able to pinpoint the specific roles of different parts of the molecule. nih.gov

The C-glycosidically linked sugar moiety is a critical determinant of the biological activity of chrysomycins. researchgate.netnih.gov SAR studies have consistently shown that this part of the molecule is essential for potent anti-tuberculosis effects. nih.govresearchgate.netnih.gov

Key findings include:

Essential for Activity : The complete removal of the sugar moiety results in a dramatic loss of potency. The aglycon, known as defucogilvocarcin V, showed a more than 10-fold decrease in activity against M. tuberculosis. nih.gov

Influence of Sugar Type : While the sugar is essential, its structure can be modified to enhance potency. The natural sugar in Chrysomycin A is D-virenose. nih.gov Synthesizing analogues with different sugars, such as D- or L-fucose, was found to be beneficial to the compound's activity. nih.gov

Hydroxyl Group Importance : Chemical modifications of the sugar on the related compound ravidomycin (B1678828) indicated that the 2'- and 4'-hydroxyl groups are essential for its biological activities. nih.gov

Uncommon Linkage : Chrysomycins possess an uncommon para-substituted sugar moiety, and further investigation is needed to fully understand the biological function of this rare structural feature. nih.gov

The substituents on the benzonaphthopyranone core, particularly at the C-8 position, also play a significant role in modulating biological activity. This compound possesses a methyl group at this position, whereas the more studied Chrysomycin A has a vinyl group. evitachem.com

C-8 Position : Research suggests that modification of the C-8 vinyl group in Chrysomycin A can lead to a reduction or complete loss of its antimicrobial efficacy. nih.govmdpi.com For instance, the photodimerization of Chrysomycin A at this vinyl group to form Chrysomycin F resulted in a loss of inhibition against M. tuberculosis. nih.gov In other studies, replacing the C-8 vinyl group with a saturated ethyl or methyl group was explored, indicating this site is a key point for modification. nih.gov

Other Core Modifications : SAR studies have also revealed the importance of other substituents on the core structure. For example, methylation of the hydroxyl group at the C-1 position or demethylation of the methoxy (B1213986) group at the C-12 position was found to be detrimental to the compound's anti-tuberculosis activity. nih.gov

A primary goal of SAR studies is to guide the design of new analogues with improved potency and better pharmacological profiles. nih.gov Research on the chrysomycin scaffold has successfully identified derivatives with significantly enhanced activity against multi-drug-resistant tuberculosis (MDR-TB). acs.orgnih.gov

The most potent derivatives emerged from modifications to the carbohydrate residue, underscoring that this part of the molecule is a prime target for optimization. acs.orgnih.gov Through the late-stage diversification of Chrysomycin A, analogues were developed with a minimum inhibitory concentration (MIC) as low as 0.08 μg/mL against MDR-TB. acs.orgnih.gov This represents a five-fold increase in potency compared to the parent Chrysomycin A, which has an MIC of 0.4 μg/mL. nih.govresearchgate.net These findings demonstrate that further optimization of the chrysomycin structure is possible and establishes a platform for developing a novel class of anti-TB agents. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for the Chrysomycin Scaffold This table is interactive. You can sort and filter the data.

| Modification | Structural Component | Effect on Biological Activity | Reference |

|---|---|---|---|

| Removal of Sugar | Sugar Moiety | >10-fold loss of anti-TB activity. | nih.gov |

| Change to D- or L-fucose | Sugar Moiety | Beneficial to anti-TB activity. | nih.gov |

| Modification of C-8 vinyl group | Side-Chain | Reduction or complete loss of antimicrobial efficacy. | nih.gov, mdpi.com |

| Methylation of 1-OH | Core Structure | Detrimental to activity. | nih.gov |

| Demethylation of 12-OMe | Core Structure | Detrimental to activity. | nih.gov |

Future Directions and Research Opportunities

Preclinical Studies and Drug Development

The journey of Chrysomycin B and its more extensively studied counterpart, Chrysomycin A, from discovery to potential clinical use is paved with necessary preclinical investigations. researchgate.netnih.gov Chrysomycin A has demonstrated significant activity against multidrug-resistant (MDR) Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). nih.gov This has spurred interest in the preclinical development of the entire chrysomycin family, including this compound. researchgate.netresearchgate.net

A significant hurdle in the preclinical phase is the low yield of these compounds from natural fermentation processes. nih.govresearchgate.net To address this, scalable synthetic routes are being developed. For instance, a 10-step synthesis for Chrysomycin A has been established, which also provides a platform for creating analogs and facilitating structure-activity relationship (SAR) studies. nih.govnih.gov These synthetic efforts are crucial for producing sufficient quantities of this compound and its derivatives for comprehensive preclinical testing. acs.org Such studies will aim to evaluate the efficacy, and pharmacokinetic profiles of these compounds, which are essential for their progression as drug candidates. nih.govresearchgate.net The development of derivatives with modified carbohydrate residues has already led to compounds with superior potency against MDR-TB, highlighting the potential for further optimization. nih.govnih.gov

Further Elucidation of Biological Functions of Para-Substituted C-Glycosides

A distinctive feature of the chrysomycin family is the presence of a para-substituted C-glycoside moiety. nih.govacs.org In most C-glycosylated natural products, the sugar is attached at the ortho-position of a phenol. nih.govacs.org The unusual para-substitution in chrysomycins, including this compound, warrants further investigation to fully understand its impact on their biological activity. nih.govacs.org

The C-glycosidic bond, in general, offers greater stability against enzymatic and chemical hydrolysis compared to O-glycosidic linkages, which is a desirable trait for drug candidates. nih.gov Research is needed to determine how the specific para-orientation of the sugar in this compound influences its interaction with biological targets. nih.govacs.org Structure-activity relationship studies have indicated that the sugar moiety is critical for the anti-TB activity of chrysomycins. researchgate.net A deeper understanding of the biological role of this unique structural element could guide the design of more potent and selective therapeutic agents. nih.gov

Development of Novel Anti-TB Agents with Distinct Molecular Scaffolds

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis constitutes a significant global health crisis, making the discovery of new anti-TB agents with novel mechanisms of action an urgent priority. nih.govnih.gov this compound, as part of the broader chrysomycin and gilvocarcin families, represents a distinct molecular scaffold with promise for the development of a new class of anti-TB drugs. nih.govacs.org

The development of synthetic analogs of Chrysomycin A has already yielded derivatives with enhanced potency against MDR-TB. nih.govnih.gov This success provides a strong rationale for exploring the chemical space around the this compound structure. By creating a library of analogs with modifications at various positions, researchers can perform detailed SAR studies to identify compounds with improved efficacy and drug-like properties. nih.govresearchgate.net The goal is to develop lead compounds that can overcome existing drug resistance mechanisms and offer new treatment options for TB patients. nih.govnih.gov

Exploration of Additional Therapeutic Applications

While the primary focus of recent research on chrysomycins has been their anti-TB activity, historical and related studies suggest a broader therapeutic potential. mdpi.com Chrysomycin A, for example, was initially identified as an antitumor antibiotic that inhibits DNA synthesis in bacteria and can suppress tumor growth in mice. caymanchem.com Compounds structurally related to the chrysomycins, such as those in the gilvocarcin family, also exhibit potent antitumor and antibacterial activities. nih.govacs.org

Given these precedents, future research should explore the potential of this compound and its derivatives in other therapeutic areas, including oncology. frontiersin.orgfrontiersin.org The cytotoxic properties of related C-aryl glycosides against various tumor cell lines suggest that chrysomycins may also have applications as anticancer agents. nih.govacs.org Additionally, the general antibacterial properties of this class of compounds warrant investigation against a wider range of pathogenic bacteria beyond M. tuberculosis. frontiersin.org

Advanced Genomic and Bioinformatic Analyses for Biosynthetic Insights

Understanding the biosynthesis of this compound is crucial for developing strategies to improve its production and for bioengineering novel analogs. Advanced genomic and bioinformatic tools are powerful assets in this endeavor. researchgate.net The biosynthetic gene clusters (BGCs) for chrysomycins have been identified in Streptomyces species. mdpi.comnih.gov

Comprehensive genomic analysis of chrysomycin-producing strains, such as Streptomyces sp. 891, has been undertaken to elucidate the biosynthetic pathway. mdpi.comresearchgate.net These analyses involve whole-genome sequencing and the use of bioinformatic tools like antiSMASH to identify the key enzymes involved, such as the type II polyketide synthase (PKS) responsible for the core structure. researchgate.netnih.gov By comparing the gene expression between wild-type and mutant strains, researchers can gain insights into the molecular mechanisms that regulate the production of different chrysomycin analogs. researchgate.net This knowledge can then be applied to genetically engineer strains for higher yields of this compound or to produce novel derivatives through combinatorial biosynthesis. researchgate.net

Q & A

Basic: What experimental methodologies are recommended to investigate Chrysomycin B’s DNA-binding mechanism?

Answer:

To study this compound’s interaction with DNA, employ fluorescence-based assays (e.g., UV-induced fluorescence at 365 nm to track DNA structural changes) and spectroscopic techniques like circular dichroism (CD) to analyze conformational shifts . For mechanistic validation:

- Use ethidium bromide displacement assays to confirm minor-groove binding.

- Combine molecular docking simulations with empirical data to model binding dynamics.

- Validate transcriptional inhibition via in vitro transcription assays with RNA polymerase .

Key references: DNA interaction protocols in ; structural analysis in .

Advanced: How can researchers optimize this compound production in Streptomyces cultures using statistical design?

Answer:

Apply Plackett-Burman Design (PBD) to screen critical media components (e.g., sodium chloride, calcium carbonate) and Box-Behnken Design to optimize interactions :

Screening phase : Use PBD with high/intermediate/low levels of variables (Table 1 in ) and analyze via Pareto charts to identify significant factors.

Optimization phase : Employ response surface methodology (RSM) with a polynomial equation to model interactions (e.g., ) .

Validate predictions using Design-Expert software and triplicate fermentation batches.

Key reference: Media optimization in .

Basic: What are the standard protocols for assessing this compound’s cytotoxicity in cancer cell lines?

Answer:

- Cell viability assays : Use MTT or resazurin-based assays on A549 lung adenocarcinoma cells. Include controls (untreated cells) and dose-response curves (e.g., 0.1–100 μM) .

- DNA damage quantification : Perform comet assays or γ-H2AX foci staining.

- Topoisomerase II inhibition : Use gel electrophoresis to visualize DNA cleavage patterns .

Note: Replicate experiments thrice; cite purity validation methods (e.g., HPLC) per .

Advanced: How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

Answer:

Meta-analysis : Compare variables like strain source (e.g., Streptomyces variants), purity thresholds, and assay conditions (e.g., pH, temperature).

Reproducibility testing : Replicate prior methods using lab notebooks ( ) and validate via LC-MS for compound integrity.

Statistical reconciliation : Apply ANOVA or mixed-effects models to isolate confounding factors (e.g., batch variability) .

Ethical reporting : Disclose methodological deviations () and update literature reviews ().

Basic: How to design a hypothesis-driven study on this compound’s role in genomic instability?

Answer:

Background review : Use PubMed and SciFinder to identify gaps (e.g., “this compound AND DNA repair pathways”).

Hypothesis formulation : Example: “this compound induces genomic instability via ROS-mediated DNA damage.”

Experimental framework :

- Measure ROS levels (DCFDA assay) in treated vs. control cells.

- Correlate with γ-H2AX (DNA damage marker) using immunofluorescence.

- Validate via knockout models (e.g., ATM/ATR-deficient cells) .

Key reference: Hypothesis structuring in .

Advanced: What strategies mitigate batch-to-batch variability in this compound isolation?

Answer:

- Standardized extraction : Use ethyl acetate for consistent metabolite recovery; validate via HPLC .

- Quality control : Implement LC-MS or NMR for structural confirmation ().

- Process automation : Fermentation parameters (e.g., rpm, temperature) should be controlled via bioreactors.

- Data transparency : Publish raw chromatograms and spectral data as supplementary files ().

Basic: How to integrate this compound findings into a literature review?

Answer:

- Database search : Use SciFinder and Web of Science with keywords (e.g., “this compound AND antibiotic resistance”).

- Critical appraisal : Differentiate primary vs. secondary sources (); prioritize peer-reviewed journals.

- Synthesis : Organize findings by mechanism (DNA binding), bioactivity (anticancer), and unresolved questions.

- Citation ethics : Follow Beilstein Journal guidelines () to avoid plagiarism.

Advanced: How to design a collaborative study on this compound’s synergism with other antibiotics?

Answer:

Research question : “Does this compound enhance β-lactam efficacy against Gram-positive bacteria?”

Experimental design :

- Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.

- Transcriptomic analysis (RNA-seq) to identify synergistic pathways.

Team roles : Assign tasks (e.g., microbiologist for MIC assays, bioinformatician for pathway analysis) per .

Ethics compliance : Obtain IRB approval if using human-derived isolates ().

Basic: What statistical tools are essential for analyzing this compound bioactivity data?

Answer:

- Dose-response analysis : GraphPad Prism for IC50 calculations ().

- Multivariate testing : Use R or Python for PCA to reduce dimensionality in omics datasets.

- Error reporting : Include SD/SE in figures; justify sample sizes via power analysis ().

Advanced: How to address ethical challenges in this compound animal studies?

Answer:

Protocol review : Submit to IACUC with 3Rs justification (Replacement, Reduction, Refinement).

Data integrity : Avoid selective reporting; archive raw data per .

Transparency : Disclose conflicts of interest ( ) and adhere to ARRIVE guidelines for in vivo reporting.

Tables

Table 1: Key Parameters for this compound Fermentation Optimization ()

| Factor | High Level (+1) | Intermediate (0) | Low Level (-1) |

|---|---|---|---|

| Sodium chloride | 2.5 g/L | 1.25 g/L | 0 g/L |

| Calcium carbonate | 0.4 g/L | 0.2 g/L | 0 g/L |

| Temperature | 32°C | 28°C | 24°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.